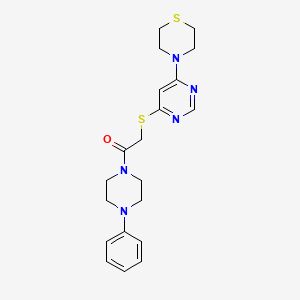

1-(4-Phenylpiperazin-1-yl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)ethanone

Descripción

Propiedades

IUPAC Name |

1-(4-phenylpiperazin-1-yl)-2-(6-thiomorpholin-4-ylpyrimidin-4-yl)sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5OS2/c26-20(25-8-6-23(7-9-25)17-4-2-1-3-5-17)15-28-19-14-18(21-16-22-19)24-10-12-27-13-11-24/h1-5,14,16H,6-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLONETZGFLVDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC=NC(=C3)N4CCSCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenylpiperazin-1-yl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)ethanone typically involves multi-step organic synthesis. A common synthetic route may include:

-

Formation of the Phenylpiperazine Moiety:

- Starting with phenylpiperazine, the compound is synthesized through the reaction of phenylhydrazine with ethylene oxide, followed by cyclization.

- Reaction conditions: Typically carried out in an inert atmosphere with a suitable solvent like ethanol or methanol, under reflux conditions.

-

Synthesis of the Thiomorpholinopyrimidine Structure:

- This involves the reaction of thiomorpholine with a pyrimidine derivative, often using a base such as sodium hydride or potassium carbonate.

- Reaction conditions: Conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

-

Coupling Reaction:

- The final step involves coupling the phenylpiperazine and thiomorpholinopyrimidine intermediates using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

- Reaction conditions: Typically performed in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Phenylpiperazin-1-yl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)ethanone can undergo various chemical reactions, including:

Oxidation: The thiomorpholine sulfur can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-CPBA; typically in an organic solvent like acetonitrile or dichloromethane.

Reduction: NaBH4, LiAlH4; usually in solvents like ethanol or THF.

Substitution: Nitric acid, bromine; often in solvents like sulfuric acid or acetic acid.

Major Products:

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Corresponding alcohols.

Substitution: Nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

Mechanism of Action in Cancer Therapy

IMTPPE has been identified as a novel small molecule capable of inhibiting androgen receptor (AR) function, which is crucial in the development of castration-resistant prostate cancer (CRPC). The compound was shown to inhibit AR-target gene expression through various assays, including real-time polymerase chain reaction and Western blot analysis. Notably, it demonstrated efficacy in reducing the proliferation of AR-positive prostate cancer cells while showing no effect on AR-negative cells .

Case Study: Prostate Cancer Treatment

A study conducted on C4-2 prostate cancer cells revealed that IMTPPE inhibited the transcriptional activity of a mutant AR lacking the ligand-binding domain, indicating that its mechanism of action is independent of this domain. Furthermore, animal studies with xenograft models demonstrated that IMTPPE significantly inhibited tumor growth in enzalutamide-resistant prostate cancer . This positions IMTPPE as a promising candidate for developing new therapies targeting resistant forms of prostate cancer.

Neurological Applications

The compound's structural similarity to other piperazine derivatives suggests potential applications in treating neurological disorders. Research into piperazine derivatives has shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which are implicated in conditions such as depression and anxiety .

Case Study: Antidepressant Activity

In a related study focusing on the lipophilicity of piperazine derivatives, compounds similar to IMTPPE exhibited significant antidepressant-like activity in animal models. These findings suggest that modifications to the piperazine structure can enhance pharmacological properties relevant to mood disorders .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of IMTPPE is critical for its development as a therapeutic agent. Preliminary studies indicate that compounds within this class have favorable absorption characteristics and metabolic stability, which are essential for effective drug design. Toxicological assessments are ongoing to evaluate the safety profile of IMTPPE in various biological systems.

Summary of Research Findings

The following table summarizes key findings from research on IMTPPE:

Conclusion and Future Directions

IMTPPE represents a significant advancement in the search for novel therapeutic agents targeting both cancer and neurological disorders. Future research should focus on optimizing its chemical structure to enhance efficacy and reduce potential side effects. Clinical trials will be essential to establish its safety and effectiveness in human subjects.

Mecanismo De Acción

The mechanism of action of 1-(4-Phenylpiperazin-1-yl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)ethanone is not fully understood but is believed to involve:

Molecular Targets: Potential targets include enzymes, receptors, and ion channels.

Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Ethanone Cores

Compounds sharing the 1-(4-phenylpiperazin-1-yl)ethanone backbone but differing in substituents on the pyrimidine or sulfur-linked groups have been extensively studied. Key examples include:

Key Observations :

- Substituent Effects on Physicochemical Properties : Electron-withdrawing groups (e.g., trifluoromethyl in 7f) correlate with higher melting points, suggesting increased crystallinity, while electron-donating groups (e.g., methoxy in 5c) may improve synthetic yields .

- Biological Relevance : The thiomorpholine group in the target compound may confer superior solubility over sulfonyl or tetrazole derivatives (e.g., 7f, 7k), which are prone to metabolic oxidation .

Pyrimidine-Thioether Analogues

Variations in the pyrimidine-thioether region significantly influence activity:

Key Observations :

- Sulfur Linkage Stability : Thiomorpholine (target compound) may offer greater stability compared to benzyl thioethers (e.g., 5i), which are susceptible to enzymatic cleavage .

- Synthetic Accessibility : The use of T3P coupling in 5a () highlights efficient methods for introducing thioether motifs, though yields and purity vary with substituent bulk .

Actividad Biológica

1-(4-Phenylpiperazin-1-yl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)ethanone is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, exploring mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C₁₈H₂₃N₄OS

- Molecular Weight : 357.46 g/mol

The structural features include a piperazine ring, a thiomorpholine moiety, and an ethanone group, which are critical for its biological interactions.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of thiazole and triazole have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through multiple pathways, including:

- Inhibition of kinase activity

- Induction of oxidative stress

- Disruption of mitochondrial function

Antimicrobial Activity

Compounds with thiomorpholine and piperazine components have demonstrated antimicrobial effects against both bacterial and fungal strains. The proposed mechanisms include:

- Disruption of bacterial cell wall synthesis

- Inhibition of nucleic acid synthesis

Neuropharmacological Effects

The piperazine moiety is known for its central nervous system (CNS) activity. Studies suggest that similar compounds may act as:

- Serotonin receptor modulators

- Dopamine receptor antagonists

These interactions could lead to potential applications in treating psychiatric disorders.

In Vitro Studies

Recent studies have evaluated the cytotoxicity of 1-(4-Phenylpiperazin-1-yl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)ethanone against various cancer cell lines. For example, a study reported an IC₅₀ value indicating effective inhibition against the MCF-7 breast cancer cell line, suggesting significant anticancer potential.

In Vivo Studies

Animal model studies have shown that administration of the compound leads to reduced tumor size in xenograft models, supporting its potential as an anticancer agent. Furthermore, neuropharmacological assessments indicate improvements in anxiety-like behaviors in rodent models.

Comparative Studies

Comparative analyses with standard drugs such as cisplatin have revealed that while cisplatin remains more potent in certain contexts, the novel compound exhibits a favorable safety profile and lower systemic toxicity.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-(4-phenylpiperazin-1-yl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)ethanone?

Answer:

The synthesis involves multi-step organic reactions:

- Step 1: Formation of the phenylpiperazine-ethanone core via nucleophilic substitution between 4-phenylpiperazine and chloroethanone derivatives under reflux in aprotic solvents (e.g., DMF or THF) .

- Step 2: Thiolation of the pyrimidine ring using Lawesson’s reagent or phosphorus pentasulfide to introduce the thioether group .

- Step 3: Coupling the thiomorpholine-pyrimidine moiety via a thioether linkage using Mitsunobu conditions (DIAD, PPh₃) or base-mediated alkylation (K₂CO₃ in DMSO) .

Key Quality Control: Monitor reaction progress via TLC and HPLC-MS. Confirm purity (>95%) using reversed-phase HPLC with UV detection at 254 nm .

Basic: How is the molecular structure of this compound characterized?

Answer:

Structural elucidation employs:

- Single-Crystal X-Ray Diffraction (SC-XRD): Resolves bond lengths (e.g., C=O at ~1.21 Å, C-S at ~1.78 Å) and dihedral angles between aromatic systems. Example: A related phenylpiperazine-ethanone derivative showed a planar pyrimidine ring with a 15° tilt relative to the piperazine moiety .

- Spectroscopy:

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions may arise from:

- Experimental Variability: Differences in assay conditions (e.g., cell line viability assays vs. enzyme inhibition). Standardize protocols (e.g., IC₅₀ determination using ATP-based luminescence in HEK293 cells) .

- Solubility Issues: Poor aqueous solubility can lead to false negatives. Use co-solvents (e.g., DMSO ≤0.1%) and validate with dynamic light scattering (DLS) .

- Metabolic Instability: Rapid degradation in serum-containing media. Perform LC-MS stability assays in simulated biological fluids (pH 7.4, 37°C) .

Advanced: What strategies are recommended for identifying the primary biological targets of this compound?

Answer:

- Computational Docking: Use Schrödinger Glide or AutoDock Vina to predict binding affinities to kinase domains (e.g., MAPK or PI3K) based on thiomorpholine-pyrimidine interactions .

- Chemoproteomics: Employ activity-based protein profiling (ABPP) with clickable alkyne-tagged analogs to capture cellular targets .

- Kinase Screening Panels: Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Advanced: How should experimental designs be optimized to evaluate this compound’s bioactivity in complex systems?

Answer:

Adopt a split-plot factorial design to account for multiple variables:

- Main Plot: Vary compound concentration (0.1–100 µM).

- Subplot: Test biological replicates (e.g., 3 cell lines with 4 technical replicates each).

- Sub-Subplot: Include time-course measurements (0–72 hr) .

Statistical Analysis: Use ANOVA with Tukey’s post hoc test. Report effect sizes (Cohen’s d) for significant outcomes .

Advanced: What methodologies assess the environmental impact of this compound during disposal?

Answer:

Follow the INCHEMBIOL framework :

- Environmental Persistence: Measure hydrolysis half-life (t₁/₂) in pH 7.0 buffer at 25°C.

- Ecotoxicity: Conduct Daphnia magna acute toxicity assays (48-hr LC₅₀).

- Biodegradation: Use OECD 301F (manometric respirometry) to quantify microbial degradation over 28 days.

Key Metrics:

| Parameter | Method | Acceptable Threshold |

|---|---|---|

| Hydrolysis t₁/₂ | HPLC-UV | >30 days (persistent) |

| LC₅₀ (Daphnia) | ISO 6341 | >10 mg/L (low risk) |

| Biodegradation (%) | OECD 301F | >60% (readily biodegradable) |

Advanced: How can structure-activity relationship (SAR) studies improve this compound’s efficacy?

Answer:

- Core Modifications: Replace thiomorpholine with morpholine (improves solubility) or piperidine (enhances CNS penetration) .

- Substituent Effects: Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to increase metabolic stability .

- Thioether Linkage: Compare with sulfoxide or sulfone derivatives to evaluate oxidation effects on target binding .

Data-Driven Optimization: Use multivariate regression (e.g., PLS) to correlate logP, PSA, and IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.